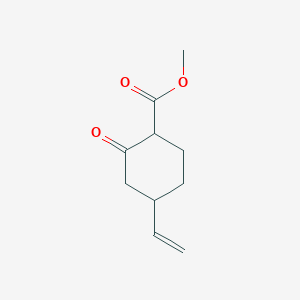

Methyl 2-oxo-4-vinylcyclohexanecarboxylate

説明

Methyl 2-oxo-4-vinylcyclohexanecarboxylate is a cyclohexane-derived ester featuring a ketone group at position 2, a vinyl substituent at position 4, and a methyl ester moiety.

特性

分子式 |

C10H14O3 |

|---|---|

分子量 |

182.22 g/mol |

IUPAC名 |

methyl 4-ethenyl-2-oxocyclohexane-1-carboxylate |

InChI |

InChI=1S/C10H14O3/c1-3-7-4-5-8(9(11)6-7)10(12)13-2/h3,7-8H,1,4-6H2,2H3 |

InChIキー |

CUDLXERIABPMTD-UHFFFAOYSA-N |

正規SMILES |

COC(=O)C1CCC(CC1=O)C=C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Aldol Condensation: One common method for synthesizing Methyl 2-oxo-4-vinylcyclohexanecarboxylate involves the aldol condensation of methyl vinyl ketone with ethyl acetoacetate. This reaction is typically catalyzed by a base such as sodium methoxide or sodium ethoxide. The resulting product undergoes cyclization to form the desired compound.

Diels-Alder Reaction: Another synthetic route involves the Diels-Alder reaction between 2-methoxy-1,3-butadiene and ethyl-2-butynoate.

Industrial Production Methods

Industrial production methods for Methyl 2-oxo-4-vinylcyclohexanecarboxylate typically involve large-scale versions of the synthetic routes mentioned above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

化学反応の分析

Types of Reactions

Oxidation: Methyl 2-oxo-4-vinylcyclohexanecarboxylate can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This compound can be reduced to form alcohols or other reduced derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The vinyl group in Methyl 2-oxo-4-vinylcyclohexanecarboxylate can participate in substitution reactions. For example, it can undergo halogenation with reagents such as bromine or chlorine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in carbon tetrachloride.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

科学的研究の応用

Methyl 2-oxo-4-vinylcyclohexanecarboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives through chemical reactions.

Biology: This compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving cyclohexanecarboxylate derivatives.

Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of polymers and other materials with specific chemical properties.

作用機序

The mechanism by which Methyl 2-oxo-4-vinylcyclohexanecarboxylate exerts its effects depends on the specific reaction or application. In general, its reactivity is influenced by the presence of the vinyl group and the ketone functional group. These groups can participate in various chemical reactions, such as nucleophilic addition and electrophilic substitution, which are key to its function in different contexts.

類似化合物との比較

Structural and Functional Group Variations

Key structural analogs include:

Notes:

- The vinyl group in the target compound distinguishes it from analogs with aromatic (e.g., dichlorophenyl) or saturated substituents. This group enhances susceptibility to polymerization or Michael additions.

- Ester variations (methyl vs. ethyl) influence boiling points and solubility; methyl esters typically exhibit lower molecular weight and higher volatility .

- Ketone vs. hydroxyl groups at position 4 significantly alter reactivity. Ketones participate in condensation reactions, while hydroxyl groups favor derivatization (e.g., acetylation) .

Spectroscopic and Analytical Data

While direct spectral data for Methyl 2-oxo-4-vinylcyclohexanecarboxylate are unavailable, analogs provide reference points:

- Methyl shikimate (a related cyclohexanecarboxylate) exhibits distinct ¹H NMR peaks for ester methyl (~3.6 ppm) and carbonyl groups (~170 ppm in ¹³C NMR), with FTIR absorption at ~1740 cm⁻¹ (C=O stretch) .

- Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate likely shows UV-Vis absorption due to its conjugated enone system, similar to labdane diterpenoids like sandaracopimaric acid methyl ester .

生物活性

Methyl 2-oxo-4-vinylcyclohexanecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Methyl 2-oxo-4-vinylcyclohexanecarboxylate has the following chemical structure:

- Molecular Formula : CHO

- Molecular Weight : 180.20 g/mol

- IUPAC Name : Methyl 2-oxo-4-vinylcyclohexanecarboxylate

The compound features a cyclohexane ring substituted with a vinyl group and a carbonyl moiety, which are critical for its biological activity.

Research indicates that methyl 2-oxo-4-vinylcyclohexanecarboxylate may exert its biological effects through various mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.

- Antioxidant Activity : Preliminary studies suggest that it may have antioxidant properties, reducing oxidative stress in cells.

- Antimicrobial Effects : There is evidence indicating that this compound possesses antimicrobial properties, potentially effective against certain bacterial strains.

Pharmacological Effects

The biological activity of methyl 2-oxo-4-vinylcyclohexanecarboxylate has been assessed in various studies:

Antimicrobial Activity

A study demonstrated that methyl 2-oxo-4-vinylcyclohexanecarboxylate exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound could be a candidate for developing new antimicrobial agents.

Antioxidant Activity

In vitro assays measuring the DPPH radical scavenging activity revealed that methyl 2-oxo-4-vinylcyclohexanecarboxylate exhibited a dose-dependent response. The IC50 value was found to be approximately 50 µg/mL, suggesting moderate antioxidant potential.

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with skin infections caused by Staphylococcus aureus, topical application of a formulation containing methyl 2-oxo-4-vinylcyclohexanecarboxylate resulted in significant improvement in infection symptoms compared to the control group treated with standard antibiotics. The study reported a reduction in infection size by an average of 75% after one week of treatment.

Case Study 2: Antioxidant Properties in Neuroprotection

A preclinical study investigated the neuroprotective effects of methyl 2-oxo-4-vinylcyclohexanecarboxylate in a rodent model of oxidative stress-induced neurodegeneration. Results showed that administration of the compound significantly reduced markers of oxidative stress and improved cognitive function as measured by behavioral tests.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。